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Compound of Interest

Compound Name:
7-Bromo-2-

(trifluoromethyl)quinoline

Cat. No.: B574930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Bromo-2-(trifluoromethyl)quinoline,

a halogenated and trifluoromethylated derivative of the quinoline heterocyclic system. Due to

the diverse biological activities associated with the quinoline core, this compound represents a

molecule of significant interest for further investigation in medicinal chemistry and drug

discovery. This document outlines its fundamental physicochemical properties, potential

biological relevance, and provides generalized experimental protocols for its synthesis and

analysis.

Core Physicochemical Data
The fundamental properties of 7-Bromo-2-(trifluoromethyl)quinoline are summarized below.

This data is essential for its handling, characterization, and use in experimental settings.
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Property Value

Molecular Formula C₁₀H₅BrF₃N

Molecular Weight 276.05 g/mol [1][2][3][4][5]

CAS Number 176722-72-8[6]

Appearance Typically a solid at room temperature

Solubility Generally soluble in organic solvents like DMSO

Biological Significance and Potential Applications
Quinoline and its derivatives are known to exhibit a wide range of biological activities, making

them privileged scaffolds in drug discovery.[6][7][8] While specific studies on 7-Bromo-2-
(trifluoromethyl)quinoline are not extensively detailed in publicly available literature, the

activities of related compounds provide a strong rationale for its investigation in several

therapeutic areas:

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer effects

by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

[4][7] For instance, some quinoline-based molecules are known to inhibit receptor tyrosine

kinases such as EGFR, VEGFR, and c-Met, as well as intracellular signaling cascades like

PI3K/AkT/mTOR and Ras/Raf/MEK.[9] Closely related brominated quinolines, such as 6-

bromo-5-nitroquinoline, have shown significant antiproliferative and apoptotic activity.[2][3]

Antimicrobial and Antimalarial Properties: The quinoline core is famously present in

antimalarial drugs like chloroquine. Derivatives of quinoline have shown promise against

various pathogens, including bacteria, fungi, and the Plasmodium falciparum parasite

responsible for malaria.[6][8]

Anti-inflammatory and Other Activities: Research has also pointed towards the potential of

quinoline derivatives as anti-inflammatory, anticonvulsant, and cardiovascular agents.[6]

The presence of a bromine atom and a trifluoromethyl group on the quinoline scaffold of 7-
Bromo-2-(trifluoromethyl)quinoline can significantly influence its pharmacokinetic and
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pharmacodynamic properties. The trifluoromethyl group, for example, is known to enhance

metabolic stability and membrane permeability.

Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified, hypothetical signaling pathway that is often

dysregulated in cancer and represents a potential target for quinoline-based inhibitors.
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A diagram of a hypothetical signaling pathway targeted by a quinoline inhibitor.

Experimental Protocols
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The following sections provide detailed, generalized methodologies for the synthesis and

analysis of 7-Bromo-2-(trifluoromethyl)quinoline. These protocols are based on established

methods for related quinoline derivatives and may require optimization for this specific

compound.

General Synthetic Protocol
The synthesis of 7-Bromo-2-(trifluoromethyl)quinoline can be envisioned through multi-step

procedures common in heterocyclic chemistry. One plausible, though hypothetical, route is

outlined below.

Workflow for Synthesis

Starting Materials
(e.g., Substituted Aniline and Ketone)

Step 1: Condensation Reaction
(e.g., Combes quinoline synthesis) Intermediate Quinoline Core Step 2: Bromination

(e.g., with NBS or Br2) Brominated Quinoline Step 3: Trifluoromethylation
(e.g., Ruppert-Prakash reagent)

Final Product:
7-Bromo-2-(trifluoromethyl)quinoline

Purification
(e.g., Column Chromatography)

Characterization
(NMR, MS, etc.)

Click to download full resolution via product page

A generalized workflow for the synthesis of a substituted quinoline.

Methodology:

Synthesis of the Quinoline Core: A substituted aniline is reacted with a β-diketone in the

presence of an acid catalyst to form the basic quinoline ring structure. The specific

precursors would be chosen to yield the desired substitution pattern.

Bromination: The formed quinoline is then subjected to electrophilic aromatic substitution to

introduce the bromine atom at the 7-position. This can be achieved using a brominating

agent such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

Trifluoromethylation: The trifluoromethyl group is introduced, potentially via a radical reaction

using a trifluoromethyl source like the Ruppert-Prakash reagent (TMSCF₃) with an

appropriate initiator.

Work-up and Purification: After each step, the reaction mixture is worked up to remove

reagents and byproducts. The final product is typically purified using techniques like column

chromatography on silica gel.
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Characterization: The structure and purity of the final compound are confirmed by analytical

methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

General Analytical Protocol
The analysis of quinoline compounds is crucial for purity assessment and quantification. High-

Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry

(GC-MS) are commonly employed techniques.[4]

Workflow for HPLC Analysis
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Sample Preparation

HPLC-UV Analysis

Data Processing

Dissolve Sample in
Appropriate Solvent (e.g., Acetonitrile)

Filter through 0.45 µm Syringe Filter

Inject Sample onto HPLC System

Separation on C18 Column

UV Detection at a
Specific Wavelength

Integrate Peak Area

Quantify using a Calibration Curve
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A general workflow for the analysis of a quinoline compound by HPLC.

Methodology:
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Standard and Sample Preparation:

Prepare a stock solution of 7-Bromo-2-(trifluoromethyl)quinoline in a suitable solvent

(e.g., acetonitrile).

Create a series of standard solutions of known concentrations by diluting the stock

solution.

Prepare the sample for analysis by dissolving it in the same solvent to a concentration

within the range of the calibration curve.

Filter all solutions through a 0.45 µm filter before injection.

HPLC-UV Analysis:

Instrument: High-Performance Liquid Chromatograph with a UV detector.

Column: A C18 reverse-phase column is typically used (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or

methanol), run in either isocratic or gradient mode.

Flow Rate: Typically around 1.0 mL/min.

Injection Volume: 10-20 µL.

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the

compound to find its λmax.

Quantification:

Generate a calibration curve by plotting the peak area of the standard solutions against

their concentration.

Determine the concentration of the unknown sample by interpolating its peak area on the

calibration curve.
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This guide provides a foundational understanding of 7-Bromo-2-(trifluoromethyl)quinoline for

professionals in the field of drug discovery and development. The provided data and protocols

serve as a starting point for further research and application of this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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